(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride basic properties
(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride basic properties
An In-Depth Technical Guide to the Basic Properties of (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Abstract
(S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, a chiral quaternary ammonium compound, is a highly significant intermediate in synthetic chemistry, primarily utilized for the introduction of permanent cationic charges onto a variety of substrates. Its utility is rooted in its specific stereochemistry and its reactivity under basic conditions to form a reactive epoxide intermediate. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, core reactivity, synthesis, and key applications, with a particular focus on its role in the modification of biopolymers. Safety protocols and handling guidelines are also detailed for researchers, scientists, and drug development professionals engaged in its use.
Chemical Identity and Nomenclature
Correctly identifying the molecule is paramount for both research and regulatory compliance. (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is the specific S-enantiomer of a widely used cationic reagent.
| Identifier | Value | Source(s) |
| IUPAC Name | [(2S)-3-chloro-2-hydroxypropyl]-trimethylazanium chloride | [1] |
| CAS Number | 101396-91-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₁₅Cl₂NO | [1][2][5] |
| Molecular Weight | 188.10 g/mol | [1][3][5] |
| Synonyms | (S)-3-chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | [1][2] |
| InChI Key | CSPHGSFZFWKVDL-FYZOBXCZSA-M | [3] |
| SMILES String | [Cl-].C(C)CCCl | [3] |
Physicochemical Properties
The physical characteristics of the compound dictate its handling, storage, and application conditions. Unlike its racemic counterpart which is often supplied as an aqueous solution, the pure (S)-enantiomer is a solid.[2][7][8]
| Property | Value | Source(s) |
| Appearance | White powder | [2] |
| Melting Point | 210 °C (with decomposition) | [2][3][4] |
| Optical Activity | [α]²⁵/D: -29° (c=1 in H₂O) | [3] |
| Water Solubility | The racemic form is miscible; high solubility is expected for the S-enantiomer. | [7][8] |
The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the material, which is essential for applications in chiral synthesis and drug development.[3]
Core Reactivity: The Role of Basicity and Epoxide Formation
The term "basic properties" in the context of this molecule does not refer to its inherent pH, as it is a salt of a strong acid and strong base, but rather to its reactivity in the presence of a base. This is the cornerstone of its utility as a cationizing agent. In an alkaline environment, the compound undergoes a rapid, irreversible intramolecular cyclization to form (S)-glycidyltrimethylammonium chloride (GTAC).[9]
This reaction is a classic example of an intramolecular Williamson ether synthesis. A base abstracts the proton from the hydroxyl group, forming an alkoxide intermediate. This nucleophilic alkoxide then attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion and forming a strained three-membered epoxide ring. This epoxide is highly reactive towards nucleophiles, making it an excellent electrophile for etherification reactions.[9]
Caption: Mechanism of base-catalyzed conversion of (S)-CHPTAC to its reactive epoxide.
Synthesis and Purification
The synthesis of the specific (S)-enantiomer requires a stereocontrolled approach to avoid racemization. One documented method involves the chlorination of a chiral diol precursor.[10]
Synthetic Pathway
The synthesis starts with (S)-2,3-dihydroxypropyltrimethylammonium chloride, which is suspended in an appropriate solvent like dimethylformamide (DMF). Thionyl chloride (SOCl₂) is then added, which selectively replaces the primary hydroxyl group with a chlorine atom, yielding the desired product.
Detailed Experimental Protocol
This protocol is adapted from a documented laboratory procedure.[10]
-
Suspension: Suspend (S)-2,3-dihydroxypropyltrimethylammonium chloride in 100 mL of dimethylformamide (DMF) in a suitable reaction vessel equipped with a stirrer and temperature control.
-
Cooling: Cool the suspension to a temperature between 5°C and 10°C.
-
Reagent Addition: Slowly add 22.57 g of thionyl chloride (SOCl₂) to the cooled suspension while maintaining the temperature.
-
Initial Stirring: Stir the reaction mixture for 20 minutes at 5-10°C.
-
Heating: Heat the mixture to 100°C and maintain this temperature for 5 hours to drive the reaction to completion.
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Evaporate the solvent under reduced pressure. Wash the resulting residue with methylene chloride to remove impurities, yielding the final product, (S)-(-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride.[10]
Caption: Workflow for the synthesis and purification of (S)-CHPTAC.
Key Applications in Polymer Modification
The primary industrial and research application of this compound is as a cationizing agent.[9] The permanent quaternary ammonium cation imparts a positive charge to neutral or anionic polymers, dramatically altering their properties.
-
Cationic Starch Synthesis: This is the most significant application.[9] In an alkaline slurry of starch, (S)-CHPTAC converts to the reactive epoxide in-situ, which then reacts with the hydroxyl groups on the starch backbone. The resulting cationic starch is a critical additive in the papermaking industry, where it acts as a dry-strength agent and improves the retention of fillers and fines.[9][11]
-
Textile Modification: It is used to cationize cellulose (cotton) to improve dye affinity, particularly for reactive dyes, leading to more efficient and environmentally friendly dyeing processes.
-
Drug Delivery and Cosmetics: Cationic derivatives of biopolymers like chitosan and glycogen have been synthesized using this reagent.[9] The positive charge can enhance mucoadhesion, facilitate gene delivery, or improve the formulation of cosmetic products.
Analytical Characterization
Quality control is essential to ensure the purity and identity of the material.
-
Chromatography: Ion-pair reversed-phase liquid chromatography can be used for quantitative analysis and to detect impurities.[12]
-
Titration: The ionic chloride content can be determined by titration.
-
Polarimetry: Measurement of the optical rotation is the definitive method to confirm the enantiomeric identity and assess the enantiomeric excess of the (S)-enantiomer.[3]
Safety and Handling
Appropriate safety measures are mandatory when handling this chemical. It is crucial to distinguish between the hazards reported for the specific (S)-enantiomer and the racemic mixture, which has additional long-term health warnings.
| Hazard Information (S)-Enantiomer | |
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Source(s) | [1][3] |
Note on the Racemic Mixture: The more common racemic product (CAS 3327-22-8) carries additional hazard statements, including H351 (Suspected of causing cancer) and H412 (Harmful to aquatic life with long lasting effects).[7][9][13] While these are not officially listed for the pure (S)-enantiomer in all databases, caution is warranted.
Toxicological Summary (Primarily for Racemic Mixture)
-
Acute Oral Toxicity: LD50 (rat, male/female) - approx. 2800 mg/kg bw.[13][14]
-
Acute Dermal Toxicity: LD50 (rat, male/female) - > 2000 mg/kg bw.[13][14]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. For handling powders, use a dust mask or work in a ventilated hood.[2][3]
-
Engineering Controls: Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.[2]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[2]
References
- (S)-(-)-(3-CHLORO-2-HYDROXYPROPYL)
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- Buy (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (EVT-302532) | 3327-22-8.
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- (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride | 3327-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC).
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